Cas no 14003-18-0 (Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate)

Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate is a versatile heterocyclic compound featuring an indole core functionalized with a cyano and ester group. Its conjugated structure and electron-withdrawing substituents make it valuable as a building block in organic synthesis, particularly for constructing pharmacologically active indole derivatives. The compound exhibits strong electrophilic character at the β-position of the unsaturated ester, enabling efficient Michael additions and cyclization reactions. Its crystalline nature ensures high purity and stability under standard storage conditions. This intermediate is particularly useful in the development of dyes, agrochemicals, and bioactive molecules due to its reactivity and structural flexibility. Proper handling under inert conditions is recommended to preserve its integrity.
Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate structure
14003-18-0 structure
Product name:Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate
CAS No:14003-18-0
MF:C13H10N2O3
MW:242.2301030159
CID:5025275

Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate
    • ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanoate
    • ethyl 2-cyano-2-(2-oxo(1H-benzo[d]azolidin-3-ylidene))acetate
    • Oprea1_601784
    • ethyl (2Z)-2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate
    • HMS1682G21
    • BBL002490
    • SBB000822
    • STK280600
    • ST024157
    • R2515
    • (2-Oxoindoline-3-ylidene)cyanoacetic acid ethyl ester
    • (Z)-Ethyl 2-cyano-2-(2-ox
    • Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate
    • Inchi: 1S/C13H10N2O3/c1-2-18-13(17)9(7-14)11-8-5-3-4-6-10(8)15-12(11)16/h3-6H,2H2,1H3,(H,15,16)/b11-9-
    • InChI Key: USFZCQWVLYCKDS-LUAWRHEFSA-N
    • SMILES: O(CC)C(/C(/C#N)=C1\C(NC2C=CC=CC=2\1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 458
  • XLogP3: 1.2
  • Topological Polar Surface Area: 79.2

Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E258440-1000mg
Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate
14003-18-0
1g
$ 390.00 2022-06-05
Chemenu
CM256879-1g
(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate
14003-18-0 95%+
1g
$*** 2023-03-30
TRC
E258440-500mg
Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate
14003-18-0
500mg
$ 235.00 2022-06-05
Chemenu
CM256879-5g
(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate
14003-18-0 95%+
5g
$329 2021-08-04
TRC
E258440-2000mg
Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate
14003-18-0
2g
$ 615.00 2022-06-05
Chemenu
CM256879-5g
(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate
14003-18-0 95%+
5g
$*** 2023-03-30

Additional information on Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate

Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate: An Overview of a Promising Compound in Medicinal Chemistry

Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate (CAS No. 14003-18-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, also known as ethyl cyanoindolinylidenacetate, belongs to the class of indole derivatives and has been extensively studied for its pharmacological properties and potential therapeutic applications.

The chemical structure of ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate is characterized by a cyano group, an indole ring, and an ester functional group. These structural elements contribute to its diverse reactivity and biological activity. The presence of the cyano group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis. The indole ring, on the other hand, is a common motif in many biologically active molecules, including natural products and synthetic drugs.

Recent research has highlighted the potential of ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate in various therapeutic areas. One of the most promising applications is in the development of anti-inflammatory agents. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate has also been investigated for its anticancer potential. Research has demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase-dependent pathways. Specifically, it has shown promising results in inhibiting the growth of human breast cancer cells and colorectal cancer cells. These findings suggest that ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate could be a valuable lead compound for the development of novel anticancer drugs.

The pharmacokinetic properties of ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate have also been studied to evaluate its suitability as a drug candidate. Preclinical studies have shown that this compound has good oral bioavailability and favorable pharmacokinetic profiles, which are essential for effective drug delivery. Furthermore, it exhibits low toxicity in animal models, making it a safe candidate for further clinical development.

The synthetic accessibility of ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate is another factor that contributes to its appeal as a research compound. Several efficient synthetic routes have been developed to produce this compound on a large scale. One common method involves the condensation of ethyl cyanoacetate with 3-acetylindole in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction proceeds via a Knoevenagel condensation mechanism and yields high purity product with good yields.

In conclusion, ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-yli​den​e)ac​etate (CAS No. 14003-18­­­­­­­­­­­­­0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacokinetic properties and synthetic accessibility, makes it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the discovery and development of novel drugs for various diseases.

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